molecular formula C13H22N2O4 B2467997 1-O-Tert-butyl 6a-O-methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate CAS No. 2378489-85-9

1-O-Tert-butyl 6a-O-methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate

Cat. No. B2467997
M. Wt: 270.329
InChI Key: JLWQTCIZMBJTKI-RNCFNFMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-O-Tert-butyl 6a-O-methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate” is a chemical substance with the CAS Number: 2378489-85-9 . It has a molecular weight of 270.33 . The IUPAC name of the compound is 1- (tert-butyl) 6a-methyl (3aR,6aR)-hexahydropyrrolo [3,4-b]pyrrole-1,6a-dicarboxylate .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-5-9-7-14-8-13(9,15)10(16)18-4/h9,14H,5-8H2,1-4H3/t9-,13+/m1/s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 4 degrees Celsius . It is in the form of an oil .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements correspond to skin irritation, serious eye damage, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-O-tert-butyl 6a-O-methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-5-9-7-14-8-13(9,15)10(16)18-4/h9,14H,5-8H2,1-4H3/t9-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWQTCIZMBJTKI-RNCFNFMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1(CNC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@]1(CNC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-Tert-butyl 6a-O-methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate

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